[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine
Description
[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine (CAS: 1119452-02-6) is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted at the 5-position with a phenylethyl group and at the 3-position with a methylamine moiety. Its molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.26 g/mol . The compound is part of a broader class of 1,2,4-oxadiazoles, which are valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and versatility in drug design .
This compound is commercially available (e.g., Combi-Blocks, 95% purity) and is used in research exploring serotonin receptor modulation, given structural similarities to known 5-HT receptor ligands .
Properties
IUPAC Name |
[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCLCKWPTICPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of oxadiazoles, including this compound, often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxadiazole N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Alkylated oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine involves its interaction with specific molecular targets. In biological systems, it can interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares [5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine with structurally analogous 1,2,4-oxadiazole derivatives:
<sup>a</sup> Calculated using ChemDraw or experimental data where available.
<sup>b</sup> Predicted using the XLogP3-AA model.
Key Observations
Lipophilicity : The phenylethyl group in the target compound confers higher logP (2.1) compared to methylphenyl analogs (1.8–1.5), suggesting superior membrane permeability .
Hydrogen-Bonding: Dimethoxyphenyl and trifluoromethoxyphenyl derivatives exhibit increased H-bond acceptors (5 vs.
The pentan-1-amine derivative (C₁₄H₁₉N₃O) may act as a flexible linker in prodrug designs due to its extended alkyl chain .
Biological Activity
[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.26 g/mol
The oxadiazole ring in the structure contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against E. coli and E. faecalis .
Anticancer Activity
Compounds containing the oxadiazole moiety have been evaluated for their antiproliferative effects on cancer cell lines. Notably, some studies reported IC50 values indicating moderate activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines, with IC50 values around 226 µg/mL and 242.52 µg/mL respectively .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been noted for their ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
- Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that compounds with a phenylethyl group exhibited enhanced antibacterial activity compared to other structural analogs. The study utilized a range of pathogenic bacteria and established clear correlations between structural modifications and biological activity.
| Compound | MIC against E. coli (µg/mL) | MIC against E. faecalis (µg/mL) |
|---|---|---|
| A | 62.5 | 78.12 |
| B | 125 | 100 |
| C | 250 | 200 |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on HeLa and A549 cell lines. The compound was subjected to MTT assays to determine cell viability.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
